molecular formula C17H19N3O3S B2624618 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 893989-01-0

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No.: B2624618
CAS No.: 893989-01-0
M. Wt: 345.42
InChI Key: OQJNKMJIWVSDKA-UHFFFAOYSA-N
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Description

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their therapeutic potential

Preparation Methods

The synthesis of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-22-14-4-2-3-13(11-14)15-5-6-16(19-18-15)24-12-17(21)20-7-9-23-10-8-20/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNKMJIWVSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329060
Record name 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893989-01-0
Record name 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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